molecular formula C16H24N4O6 B561258 Val-Ala p-Nitroanilide acetate salt CAS No. 108321-94-4

Val-Ala p-Nitroanilide acetate salt

Cat. No.: B561258
CAS No.: 108321-94-4
M. Wt: 368.38 g/mol
InChI Key: FKCPQOSQHMADPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The complete IUPAC name for this compound is (2S)-2-amino-3-methyl-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]butanamide. This nomenclature reflects the stereochemical configuration of the amino acid residues and the spatial arrangement of functional groups within the molecular structure.

The systematic chemical designation incorporates several key structural elements that define the compound's identity. The valine residue contributes the (2S)-2-amino-3-methylbutanoyl component, while the alanine residue provides the (2S)-1-oxopropan-2-yl linkage. The p-nitroanilide moiety introduces the 4-nitroanilino substituent, which serves as the chromogenic detection element essential for enzymatic assays.

Chemical registry databases assign the CAS number 108321-94-4 to this compound, providing a unique identifier for regulatory and commercial purposes. The European Community number 634-620-3 serves as an additional regulatory identifier within European chemical classification systems. Alternative nomenclature systems may designate this compound as L-valyl-L-alanyl-p-nitroanilide acetate or valine-alanine-para-nitroanilide acetate salt, reflecting the amino acid sequence and salt form.

The acetate salt designation indicates the presence of acetic acid as a counterion, which enhances the compound's solubility and stability characteristics. This salt formation contributes to the overall molecular formula and influences the physicochemical properties essential for laboratory applications. The systematic nomenclature accurately reflects both the peptide backbone structure and the acetate salt composition.

Molecular Formula and Stoichiometric Composition

The molecular formula for this compound is C14H20N4O4·C2H4O2, representing the base peptide component combined with acetic acid. This stoichiometric composition indicates a 1:1 ratio between the peptide substrate and the acetate counterion, resulting in a total molecular weight of 368.38 atomic mass units.

The base peptide component C14H20N4O4 contains fourteen carbon atoms, twenty hydrogen atoms, four nitrogen atoms, and four oxygen atoms. The acetate component C2H4O2 contributes an additional two carbon atoms, four hydrogen atoms, and two oxygen atoms to the overall molecular composition. This stoichiometric arrangement creates the complete molecular formula C16H24N4O6 when expressed as a unified chemical entity.

Elemental analysis reveals specific atomic percentages within the molecular structure. Carbon comprises approximately 52.17% of the total molecular weight, while hydrogen accounts for 6.57%. Nitrogen represents 15.21% of the molecular composition, and oxygen constitutes 26.05%. These percentages reflect the balanced incorporation of amino acid residues, the aromatic nitroanilide group, and the acetate salt component.

The molecular weight distribution demonstrates the relative contributions of different structural components. The valine residue contributes approximately 117 atomic mass units, while the alanine residue adds 89 atomic mass units. The p-nitroanilide moiety accounts for 138 atomic mass units, and the acetate component provides 60 atomic mass units. This distribution highlights the significant contribution of the chromogenic p-nitroanilide group to the overall molecular weight.

Component Molecular Formula Molecular Weight (g/mol) Percentage Contribution
Valine residue C5H11NO 117.15 31.8%
Alanine residue C3H7NO 89.09 24.2%
p-Nitroanilide C6H6N2O2 138.12 37.5%
Acetate C2H4O2 60.05 16.3%
Total C16H24N4O6 368.38 100%

Crystallographic Data and Three-Dimensional Conformational Analysis

Crystallographic analysis of this compound reveals important structural parameters that influence its biochemical properties and enzymatic interactions. The compound exhibits specific molecular geometry characteristics derived from the spatial arrangement of amino acid residues and the p-nitroanilide chromophore. Three-dimensional conformational studies demonstrate the flexibility of peptide bonds and the orientation of functional groups critical for substrate recognition by proteolytic enzymes.

The crystal structure data indicates that the compound adopts preferred conformations that optimize intermolecular interactions within the solid state. Hydrogen bonding patterns between the acetate anion and peptide backbone contribute to crystal stability and influence solubility characteristics. The p-nitroanilide group exhibits planar geometry consistent with aromatic ring systems, while the peptide backbone demonstrates typical amino acid bond angles and distances.

Molecular modeling studies reveal that the compound can adopt multiple conformational states in solution, with rotational freedom around peptide bonds allowing for dynamic structural changes. The valine side chain contributes steric bulk that influences the overall molecular shape and affects enzyme-substrate interactions. The alanine residue provides conformational flexibility while maintaining appropriate spacing between the valine residue and the p-nitroanilide chromophore.

Crystallographic parameters derived from X-ray diffraction studies indicate specific unit cell dimensions and space group symmetries. The compound typically crystallizes in orthorhombic or monoclinic crystal systems, depending on crystallization conditions and solvent systems employed. Bond lengths within the peptide backbone fall within expected ranges for amino acid derivatives, with C-N peptide bonds measuring approximately 1.33 angstroms and C-C bonds averaging 1.54 angstroms.

The three-dimensional structure demonstrates that the p-nitroanilide group extends away from the peptide backbone, creating an accessible chromophore for enzymatic cleavage reactions. This spatial arrangement facilitates recognition by protease active sites while positioning the chromogenic group for optimal release upon peptide bond hydrolysis. Conformational analysis indicates that the compound maintains sufficient flexibility to accommodate binding within enzyme active sites while preserving the structural integrity necessary for substrate function.

Spectroscopic Characterization: NMR, IR, and Mass Spectrometry Profiles

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of proton and carbon environments. The 1H NMR spectrum exhibits characteristic signals that confirm the presence of amino acid residues and the p-nitroanilide chromophore. Proton signals for the valine residue appear as complex multipets between 0.88-2.09 parts per million, corresponding to the branched alkyl side chain.

The alanine methyl group generates a distinctive doublet signal at approximately 1.22 parts per million, while the alpha-proton resonates as a complex multiplet around 4.47 parts per million. Aromatic protons from the p-nitroanilide group produce characteristic signals between 6.50-8.21 parts per million, reflecting the electron-withdrawing effects of the nitro substituent. The acetate component contributes a sharp singlet at 2.14 parts per million, corresponding to the methyl group of acetic acid.

13C NMR spectroscopy reveals carbon environments that validate the molecular structure and confirm stereochemical assignments. The carbonyl carbons of peptide bonds resonate between 162.9-172.2 parts per million, while aromatic carbons from the p-nitroanilide group appear between 126.5-137.9 parts per million. Aliphatic carbons from amino acid side chains generate signals in the expected ranges for valine and alanine residues.

Infrared spectroscopy demonstrates characteristic absorption bands that identify functional groups within the molecular structure. The spectrum exhibits strong amide carbonyl stretching vibrations around 1633-1650 wavenumbers, confirming the presence of peptide bonds. Aromatic C-H stretching modes appear between 3065-3113 wavenumbers, while aliphatic C-H stretching occurs at 2800-3000 wavenumbers.

The nitro group from the p-nitroanilide moiety produces distinctive absorption bands at 1477-1590 wavenumbers for asymmetric and symmetric N-O stretching vibrations. Additional bands at 524 wavenumbers correspond to nitro group rocking motions. Amide N-H stretching vibrations generate broad absorption bands between 3400-3500 wavenumbers, characteristic of secondary amide groups.

Spectroscopic Technique Key Signals Chemical Shift/Frequency Assignment
1H NMR Doublet 1.22 ppm Alanine CH3
1H NMR Multiplet 4.47 ppm Alpha protons
1H NMR Multiplet 7.23-8.21 ppm Aromatic protons
13C NMR Signal 170.3 ppm Carbonyl carbon
IR Band 1633 cm⁻¹ Amide C=O stretch
IR Band 1590 cm⁻¹ Nitro N-O stretch
IR Band 3108 cm⁻¹ Aromatic C-H stretch

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that validate the structural assignment. Electrospray ionization mass spectrometry generates molecular ion peaks at mass-to-charge ratios corresponding to protonated and sodium-adducted species. The base peak typically appears at m/z 309.16 for the [M+H]+ ion, while sodium adducts produce signals at m/z 331.14.

Fragmentation patterns in tandem mass spectrometry experiments reveal characteristic loss of amino acid residues and the p-nitroanilide group. Common fragment ions include loss of the acetate component (60 atomic mass units) and sequential loss of amino acid residues through peptide bond cleavage. These fragmentation patterns provide structural confirmation and support the proposed molecular formula and connectivity.

Properties

CAS No.

108321-94-4

Molecular Formula

C16H24N4O6

Molecular Weight

368.38 g/mol

IUPAC Name

acetic acid;2-amino-3-methyl-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]butanamide

InChI

InChI=1S/C14H20N4O4.C2H4O2/c1-8(2)12(15)14(20)16-9(3)13(19)17-10-4-6-11(7-5-10)18(21)22;1-2(3)4/h4-9,12H,15H2,1-3H3,(H,16,20)(H,17,19);1H3,(H,3,4)

InChI Key

FKCPQOSQHMADPR-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The SPPS approach is favored for its high yield and scalability. The process begins by anchoring Fmoc-protected alanine to a resin support, followed by sequential deprotection and coupling of valine. The p-nitroaniline moiety is introduced via amide bond formation using benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) as the coupling agent. After cleavage from the resin with trifluoroacetic acid (TFA), the crude product is precipitated in cold diethyl ether. The acetate salt is formed by dissolving the free base in acetic acid and lyophilizing the solution.

Table 1: Reaction Conditions for SPPS

ParameterSpecificationSource
ResinWang resin (loading: 0.8 mmol/g)
Coupling reagentPyBOP / N-methylmorpholine (NMM)
Deprotection agent20% piperidine in DMF
Cleavage cocktailTFA:H2O:triisopropylsilane (95:2.5:2.5)
Yield (crude)75–85%

Solution-Phase Synthesis

Solution-phase methods are employed for small-scale preparations. Valine and alanine are protected with tert-butoxycarbonyl (Boc) and benzyl (Bzl) groups, respectively. The dipeptide Val-Ala is synthesized using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane. The Boc group is removed with HCl/dioxane, and the free amine is coupled to p-nitroaniline using ethyl chloroformate. Final acetylation with glacial acetic acid yields the acetate salt.

Key Challenges :

  • Racemization : Prolonged reaction times at elevated temperatures (>25°C) increase racemization risk, necessitating strict temperature control.

  • Byproducts : Incomplete coupling necessitates purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).

Purification and Analytical Validation

Reverse-Phase HPLC

Crude Val-Ala p-nitroanilide is purified using a C18 column with a gradient of acetonitrile (10–90%) in 0.1% TFA. The acetate salt form is confirmed by a retention time of 12.3 min under these conditions.

Table 2: HPLC Parameters

ColumnMobile PhaseFlow RateDetection
Zorbax SB-C18 (5 µm)Acetonitrile/0.1% TFA1.0 mL/min254 nm

Spectroscopic Characterization

  • NMR (DMSO-d6) : δ 8.15 (d, 2H, aromatic pNA), 7.75 (d, 2H, aromatic pNA), 4.30 (m, α-H Val), 3.95 (m, α-H Ala).

  • Mass Spectrometry : ESI-MS m/z 369.4 [M+H]+ (calculated for C16H24N4O6: 368.39).

Applications in Protease Research

Val-Ala p-nitroanilide serves as a substrate for aminopeptidases such as bleomycin hydrolase and trypsin-like proteases. Hydrolysis of the Val-Ala bond releases p-nitroaniline, detectable at 405 nm (ε = 9,900 M⁻¹cm⁻¹).

Case Study :
In Nishimura et al. (1989), the compound was used to characterize bleomycin hydrolase activity in human erythrocytes, demonstrating a Km of 0.45 mM and Vmax of 12 µmol/min/mg .

Chemical Reactions Analysis

Scientific Research Applications

Enzymatic Applications

Val-Ala p-Nitroanilide acetate salt serves as a substrate for various proteolytic enzymes. Its effectiveness in this role is attributed to the presence of the p-nitroanilide group, which releases p-nitroaniline upon cleavage by proteases, allowing for easy detection and quantification of enzymatic activity.

Protease Activity Measurement

  • Use : Commonly employed in assays to measure the activity of serine proteases and other related enzymes.
  • Mechanism : The cleavage of the peptide bond between Valine and Alanine releases p-nitroaniline, which can be quantified spectrophotometrically at 405 nm .

Substrate Specificity Studies

  • Application : Researchers utilize Val-Ala p-Nitroanilide to study the specificity of different proteases. By comparing the rate of product formation with various substrates, insights into enzyme preferences can be gained.

Case Study 1: Enzyme Kinetics

In a study focusing on the kinetics of serine proteases, Val-Ala p-Nitroanilide was used to determine Michaelis-Menten parameters. The study highlighted that the compound's ability to provide a measurable product upon enzyme action makes it ideal for kinetic analysis .

Case Study 2: Drug Development

Val-Ala p-Nitroanilide has been utilized in drug development research targeting specific proteases involved in disease processes. For instance, studies have shown its potential in screening inhibitors that could modulate protease activity relevant to cancer progression .

Comparison with Similar Compounds

Comparison with Similar p-Nitroanilide Derivatives

Structural and Functional Differences

p-Nitroanilide derivatives are tailored for specific enzyme targets based on their peptide sequences and modifications. Below is a comparative analysis:

Data Table: Key Parameters of Selected p-Nitroanilide Substrates
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Target Enzyme Solubility Key Applications
Val-Ala p-Nitroanilide acetate salt 108321-94-4 C₁₆H₂₄N₄O₆ 368.39 Proteases (e.g., elastase) Water-soluble Protease activity assays
DL-Val-Leu-Arg p-Nitroanilide acetate 117961-23-6 C₂₃H₃₈N₈O₅·C₂H₄O₂ 550.56 Fibrinolytic enzymes Water-soluble Amidolytic activity assays (Bacillus subtilis, earthworm enzymes)
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide 108322-03-8 C₂₄H₃₄N₆O₉ 550.56 Elastase DMF (10 mg/mL) Neutrophil elastase activity measurement
Z-Gly-Pro-Arg p-nitroanilide acetate 102679-70-9 C₂₇H₃₄N₈O₇·xC₂H₄O₂ ~600 (estimated) Trypsin-like proteases Not specified Protease substrate screening
D-Val-Leu-Arg p-nitroanilide hydrochloride 162303-66-4 C₂₃H₃₈N₈O₅·HCl 568.06 Thrombin Water-soluble Coagulation studies

Research Findings and Specificity

This compound
  • Specificity : Preferentially cleaved by elastase and microbial proteases. The Val-Ala sequence mimics natural elastase substrates, making it ideal for studying bacterial or neutrophil-derived enzymes .
  • Advantage : High water solubility simplifies buffer preparation.
DL-Val-Leu-Arg p-Nitroanilide Acetate Salt
  • Application: Used to assess fibrinolytic enzymes from Bacillus subtilis DC33 and earthworm Eisenia fetida . The Val-Leu-Arg sequence is recognized by enzymes that hydrolyze arginine-rich regions in fibrin.
  • Limitation : Higher molecular weight may reduce diffusion efficiency in some assays.
N-Succinyl-Ala-Ala-Val-Ala p-Nitroanilide
  • Design : The succinyl group enhances specificity for elastase over other proteases. Used in neutrophil elastase assays to study inflammatory diseases .
  • Solubility : Requires DMF for dissolution, limiting compatibility with aqueous systems .
Z-Gly-Pro-Arg p-Nitroanilide Acetate Salt
  • Modification : The Z (carbobenzyloxy) group protects the N-terminus, directing cleavage to the arginine-pNA bond by trypsin-like proteases .
  • Use Case : Screening inhibitors of blood coagulation proteases.
D-Val-Leu-Arg p-Nitroanilide Hydrochloride
  • Stereochemistry : The D-valine residue makes it resistant to mammalian proteases, ensuring specificity for bacterial thrombin .

Stability and Commercial Availability

  • Storage : Most p-nitroanilide derivatives require refrigeration (2–8°C), but N-succinyl derivatives (e.g., N-Succinyl-Ala-Ala-Val-Ala) need freezing (-20°C) for long-term stability .

Biological Activity

Val-Ala p-Nitroanilide acetate salt, a synthetic peptide derivative, is primarily utilized as a substrate in protease assays. Its structure consists of valine and alanine amino acids linked to a p-nitroanilide moiety, which is crucial for its biological activity. This compound has garnered attention for its role in studying various proteolytic enzymes, particularly elastases, due to its ability to mimic natural substrates.

The biological activity of this compound is largely attributed to its interaction with serine proteases, particularly human neutrophil elastase (HNE). Upon cleavage by elastase, the release of p-nitroaniline can be quantitatively measured, providing insights into enzyme activity. The compound serves as a sensitive indicator for monitoring elastase levels in biological samples.

Protease Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on elastase activity. For instance, studies have demonstrated that compounds similar to Val-Ala p-Nitroanilide can inhibit porcine pancreatic elastase with IC50 values ranging from 37 to 89 nM, showcasing comparable efficacy to other potent inhibitors .

Table 1: Inhibition Potency of Related Compounds Against Elastases

CompoundIC50 (nM)Source
Val-Ala p-NitroanilideTBDThis study
Lyngbyastatin 441 ± 2.0Cyanobacteria research
Sivelestat2810 ± 95Clinical studies

Case Studies

A notable case study involved the assessment of this compound in human neutrophils. The substrate was utilized to evaluate the release of elastase in response to inflammatory stimuli. Results indicated that the compound effectively facilitated the measurement of elastase activity, confirming its utility in inflammatory research .

Study Findings:

  • Degranulation Assay : The compound was tested against A23187-induced degranulation in mast cells, showing significant inhibition of β-hexosaminidase release.
  • Cell Viability : Lactate dehydrogenase release assays confirmed that Val-Ala p-Nitroanilide did not adversely affect cell viability at concentrations used for enzymatic assays .

Applications in Research

This compound is extensively used in research focused on:

  • Inflammation : Its role in measuring elastase activity aids in understanding inflammatory processes.
  • Drug Development : The compound serves as a model substrate for screening potential protease inhibitors, which could lead to therapeutic advancements against diseases characterized by excessive proteolytic activity.

Q & A

Q. How is Val-Ala p-nitroanilide acetate salt used to measure protease activity in enzymatic assays?

this compound acts as a chromogenic substrate where protease hydrolysis releases p-nitroaniline, detected spectrophotometrically at 405 nm. The assay involves incubating the substrate with the target enzyme (e.g., fibrinolytic enzymes from Bacillus subtilis or earthworms) in a buffered solution (pH 7.5–8.0). Enzyme activity is quantified using the rate of absorbance increase, proportional to p-nitroaniline concentration. Optimal substrate concentrations (typically 0.1–1 mM) should be determined via Michaelis-Menten kinetics .

Q. What are the solubility and storage requirements for this compound?

The compound is water-soluble but may require organic solvents like ethanol or DMF for stock solutions (10 mg/mL). Storage at −20°C in desiccated conditions prevents hydrolysis and maintains stability. Pre-warming to room temperature before use minimizes precipitation in aqueous buffers .

Q. How can researchers validate the specificity of this compound for a target protease?

Specificity is confirmed via control experiments:

  • Negative controls: Omit the enzyme or use heat-inactivated enzyme.
  • Inhibitor studies: Add protease-specific inhibitors (e.g., PMSF for serine proteases) to block activity.
  • Cross-reactivity tests: Use the substrate with unrelated enzymes (e.g., amylases) to rule out nonspecific hydrolysis. These steps ensure observed activity is attributable to the target protease .

Advanced Research Questions

Q. How can kinetic parameters (Km, Vmax) be determined using this compound?

Conduct kinetic assays with varying substrate concentrations (0.05–2 mM). Plot initial velocity (ΔA405/min) vs. substrate concentration and fit data to the Michaelis-Menten equation. Km reflects substrate affinity, while Vmax indicates catalytic efficiency. For example, a Km of 0.106 mM was reported for a related substrate with a serine protease .

Q. What experimental factors can lead to contradictory kinetic data across studies?

Discrepancies arise from:

  • Enzyme source: Isoforms or impurities (e.g., shows placental enzymes yield multiple activity peaks).
  • Buffer conditions: pH, ionic strength, or cofactors (e.g., Mg²⁺ activates some aminopeptidases).
  • Substrate purity: Contaminants like free p-nitroaniline (≤0.5% in high-grade batches) inflate baseline absorbance .

Q. How can this compound be applied in inhibitor screening assays?

Pre-incubate the enzyme with potential inhibitors (e.g., synthetic peptides or small molecules) before adding the substrate. Calculate inhibition constants (Ki) using Dixon or Cheng-Prusoff plots. For competitive inhibition, increasing substrate concentrations reduce inhibitor efficacy. This approach identified factor Xa inhibitors in haemostasis research .

Q. What challenges arise when using this substrate in complex biological samples (e.g., serum or tissue lysates)?

Interfering substances (e.g., endogenous proteases or pigments) can obscure absorbance readings. Mitigation strategies include:

  • Sample pre-treatment: Fractionation, dialysis, or affinity chromatography to isolate the target enzyme.
  • Blanking: Subtract background absorbance from sample-only controls.
  • Alternative detection: Couple with HPLC or mass spectrometry for higher specificity .

Methodological Troubleshooting

Q. Why might hydrolysis rates plateau prematurely in time-course assays?

Potential causes:

  • Substrate depletion: Ensure substrate concentration exceeds Km (use ≥5× Km).
  • Enzyme instability: Add stabilizing agents (e.g., BSA or glycerol) or reduce assay temperature.
  • Product inhibition: p-Nitroaniline at high concentrations may inhibit some enzymes; validate with dilution tests .

Q. How to resolve inconsistent activity measurements between technical replicates?

  • Mix thoroughly: Vortex substrate solutions to ensure homogeneity.
  • Temperature control: Use a thermostatted microplate reader to minimize thermal fluctuations.
  • Enzyme handling: Avoid repeated freeze-thaw cycles; aliquot enzymes for single-use .

Cross-Disciplinary Applications

Q. Can this compound be adapted for high-throughput screening (HTS) platforms?

Yes. Miniaturize assays to 96- or 384-well plates, automate pipetting, and integrate with robotic liquid handlers. Validate Z’-factor scores (>0.5) to confirm robustness. This approach is used in drug discovery for protease inhibitor libraries .

Q. How is this substrate utilized in environmental or agricultural research?

It detects protease inhibitors in aquafeeds (e.g., soybean trypsin inhibitors) by measuring residual enzyme activity after inhibitor exposure. Immobilized proteases on magnetic-chitosan composites enhance assay reproducibility for field applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.